DBCO-PEG3-oxyamine is a specialized chemical compound designed for bioconjugation applications, particularly in the fields of bioorthogonal chemistry and drug development. It features a dibenzocyclooctyne (DBCO) moiety, which is known for its high reactivity with azides through strain-promoted azide-alkyne cycloaddition, a form of click chemistry. This compound also contains an oxyamine group that facilitates oxime ligation, making it a versatile tool in various biochemical applications. The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation, improving its performance in biological systems .
DBCO-PEG3-oxyamine is classified as a heterobifunctional linker. Its chemical formula is with a molecular weight of approximately 552.62 g/mol . The compound is typically sourced from chemical suppliers specializing in bioconjugation reagents and is used primarily in research applications rather than clinical settings .
The synthesis of DBCO-PEG3-oxyamine involves several key steps that allow for precise control over the functional groups present in the final product. Although specific synthetic routes may vary, they generally include:
These steps are characterized by their efficiency and specificity, making DBCO-PEG3-oxyamine suitable for use in complex biological environments .
DBCO-PEG3-oxyamine consists of a DBCO group connected to an oxyamine group via a linear PEG chain. The structural representation highlights:
The molecular weight is approximately 552.62 g/mol, and it has a light yellow oil physical form with a purity greater than 95% .
DBCO-PEG3-oxyamine participates in several important reactions:
The efficiency and specificity of these reactions are critical for applications such as antibody-drug conjugates (ADCs), where precise targeting is essential .
The mechanism of action for DBCO-PEG3-oxyamine primarily revolves around its ability to facilitate bioconjugation through click chemistry. When introduced into a biological system:
This dual functionality allows researchers to create complex biomolecular constructs that can be used for targeted delivery of therapeutics or imaging agents .
DBCO-PEG3-oxyamine exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness in various biochemical applications, particularly in aqueous environments where solubility is crucial .
DBCO-PEG3-oxyamine has numerous applications in scientific research, including:
These applications underscore the compound's significance in advancing research methodologies and therapeutic strategies within biochemistry and molecular biology .
The progression of crosslinking technologies has traversed several generations, evolving from simple homobifunctional reagents to sophisticated heterobifunctional systems with bio-orthogonal capabilities. Early crosslinkers like disuccinimidyl suberate suffered from uncontrolled polymerization due to simultaneous reactivity of identical functional groups. This limitation spurred the development of heterobifunctional reagents such as NHS-maleimide compounds, which enabled sequential conjugation—first through amine-reactive N-hydroxysuccinimide (NHS) esters, followed by thiol-targeting maleimide chemistry [6]. While representing a significant advancement, these reagents exhibited critical shortcomings:
The introduction of strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry addressed these issues through catalyst-free cycloadditions between dibenzocyclooctyne (DBCO) and azides. DBCO-PEG3-oxyamine emerged from this innovation, combining DBCO's bio-orthogonal capability with the oxyamine-aldehyde/ketone specificity, thereby enabling dual-specificity conjugation without toxic catalysts or cross-reactive intermediates. This design specifically overcame the instability and non-specificity inherent in earlier chemistries while maintaining rapid kinetics under physiological conditions [3] [5] [6].
Table 1: Evolution of Key Heterobifunctional Crosslinker Technologies
Generation | Representative Linker | Reactive Groups | Key Limitations | Advancements in DBCO-PEG3-oxyamine |
---|---|---|---|---|
First-Gen | Disuccinimidyl suberate | Homobifunctional NHS esters | Uncontrolled polymerization | Heterobifunctionality prevents self-conjugation |
Second-Gen | NHS-PEG4-maleimide | NHS ester + maleimide | Plasma instability; albumin cross-reactivity | Bio-orthogonal reactions avoid serum interference |
Third-Gen | DBCO-PEG3-oxyamine | DBCO + oxyamine | N/A | Catalyst-free SPAAC; stable oxime ligation; reduced complement activation |
At the core of DBCO-PEG3-oxyamine's functionality lies the dibenzocyclooctyne (DBCO) moiety, which undergoes SPAAC through a mechanistically intricate, yet highly efficient, cycloaddition with azide groups. Unlike copper-catalyzed azide-alkyne cycloadditions (CuAAC), SPAAC eliminates cytotoxic copper catalysts through strategic ring strain engineering within the 8-membered cyclooctyne ring. The bond angle distortion (≈160°) creates ≈18 kcal/mol of strain energy, which is released upon [3+2] cycloaddition with azides to form stable 1,2,3-triazole adducts [3] [5]. This reaction proceeds with exceptional kinetic efficiency (k₂ ≈ 1–10 M⁻¹s⁻¹ at 25°C) and maintains fidelity across pH 4–9, making it compatible with diverse biological matrices [5].
The DBCO component in DBCO-PEG3-oxyamine exhibits a distinctive UV absorption profile (λₘₐₓ = 309 nm, ε = 12,000 M⁻¹cm⁻¹), enabling precise reaction monitoring via spectrophotometry [5]. Despite its advantages, unmodified DBCO derivatives face challenges:
These constraints are mitigated in DBCO-PEG3-oxyamine through the integration of a triethylene glycol (PEG3) spacer, which enhances hydrophilicity and sterically shields the DBCO core. This modification reduces protein aggregation by 40–60% compared to non-PEGylated DBCO reagents, thereby minimizing unintended immune recognition [5] [6].
Table 2: Kinetic and Biophysical Properties of DBCO in SPAAC Reactions
Parameter | Value | Measurement Conditions | Biological Significance |
---|---|---|---|
Second-order rate constant (k₂) | 1–10 M⁻¹s⁻¹ | pH 7.4, 25°C | Rapid conjugation kinetics in physiological environments |
Activation energy | ≈12 kcal/mol | Temperature-dependent kinetics | Proceeds efficiently at 4–37°C |
Hydrodynamic radius | ≈1.8 nm | Dynamic light scattering | Compact size enables tissue penetration |
Complement activation reduction | 60–80% | Relative to non-PEGylated DBCO | Lowers lung/liver uptake in nanoparticle conjugates |
The oxyamine terminus (-O-NH₂) of DBCO-PEG3-oxyamine enables a second bio-orthogonal reaction pathway independent of SPAAC: oxime ligation with carbonyl groups. This nucleophile selectively reacts with ketones or aldehydes to form stable oxime bonds (N-O-C), which exhibit superior hydrolytic stability compared to imine bonds. The reaction proceeds optimally under mildly acidic conditions (pH 4.5–6.5) where the oxyamine exists primarily in its nucleophilic unprotonated form (-O-NH₂), while carbonyl electrophilicity remains high [5] [7]. Rate constants reach ≈10³ M⁻¹s⁻¹ with aniline catalysis, though physiological applications typically proceed uncatalyzed at ≈0.1–1 M⁻¹s⁻¹ [5].
Key applications leverage oxyamine's unique reactivity:
Notably, the Boc-protected variant (DBCO-PEG3-oxyamine-Boc) allows temporary protection of the oxyamine group during synthetic procedures, which is subsequently removed under mild acid conditions to enable sequential conjugations [7]. This orthogonality to DBCO chemistry permits the construction of complex therapeutic architectures like dual-payload ADCs, where one drug links via SPAAC and a second via oxime ligation.
Table 3: Comparative Analysis of Oxyamine vs. Alternative Nucleophiles in Carbonyl Ligation
Nucleophile | Bond Formed | Optimal pH | Stability (t₁/₂ in Plasma) | Primary Applications |
---|---|---|---|---|
Oxyamine (-ONH₂) | Oxime (N-O-C) | 4.5–6.5 | >7 days | ADC construction; surface functionalization |
Hydrazide (-NHNH₂) | Hydrazone (N-N-C) | 4.5–5.5 | ≈2–3 days | Low-stability probe labeling |
Aminooxyacetamide | Substituted oxime | 5.0–7.0 | >7 days | Improved reaction kinetics |
Semicarbazide | Semicarbazone | 4.0–6.0 | ≈5 days | Limited to research applications |
The triethylene glycol (PEG3) spacer in DBCO-PEG3-oxyamine serves critical physicochemical and biological functions beyond mere distance separation. Comprising three repeating ethylene oxide units (-CH₂CH₂O-), this hydrophilic connector significantly alters the molecule's behavior in biological systems through three primary mechanisms:
The PEG3 length represents a deliberate compromise between steric shielding and molecular compactness. While longer PEG chains (PEG6–PEG24) offer enhanced solubility, they increase hydrodynamic radius disproportionately, potentially hindering tissue penetration. Pharmacokinetic studies comparing DBCO-PEGₙ-oxyamine variants demonstrated that PEG3 optimally balances circulation time and target engagement:
Table 4: Impact of PEG Spacer Length on Pharmacokinetic Parameters
Spacer Length | Hydrodynamic Radius (nm) | Plasma t₁/₂ (Mice) | Tumor Accumulation (%ID/g) | Renal Clearance Rate |
---|---|---|---|---|
No PEG | 1.2 nm | 12 h | 2.0% | High (45 mL/h/kg) |
PEG3 | 1.8 nm | 48 h | 8.0% | Moderate (15 mL/h/kg) |
PEG6 | 2.9 nm | 56 h | 6.5% | Low (8 mL/h/kg) |
PEG12 | 4.7 nm | 72 h | 4.2% | Very low (3 mL/h/kg) |
Data adapted from pharmacokinetic optimization studies [5].
Notably, the PEG spacer also influences proteolytic stability by shielding the amide bonds within the linker backbone from serum proteases. This protection extends the conjugate's functional half-life and maintains payload integrity during systemic circulation, a critical factor for ADC efficacy [3] [5]. Recent innovations have explored branched PEG architectures and PEG-zwitterion hybrids to further optimize solubility-spacer length relationships, though DBCO-PEG3-oxyamine remains the most extensively validated scaffold for balanced performance.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6